tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate
Description
tert-Butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate is a heterocyclic compound featuring a 1,3-thiazolidine ring (a five-membered ring containing nitrogen and sulfur) with two key functional groups: a tert-butyl carbamate protecting group and a dioxopyrrolidinyloxy carbonyl moiety. The dioxopyrrolidinyloxy (N-hydroxysuccinimide, NHS) ester group is a well-known "active ester," enabling efficient acylation reactions with nucleophiles like amines or alcohols under mild conditions . Such compounds are often intermediates in pharmaceutical synthesis, particularly for peptide coupling or prodrug activation.
Properties
CAS No. |
137018-94-1 |
|---|---|
Molecular Formula |
C13H18N2O6S |
Molecular Weight |
330.36 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) (4R)-1,3-thiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H18N2O6S/c1-13(2,3)20-12(19)14-7-22-6-8(14)11(18)21-15-9(16)4-5-10(15)17/h8H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
CUYSFIAZHCKARE-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CSC[C@H]1C(=O)ON2C(=O)CCC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The retrosynthetic breakdown of this compound reveals three key components:
- Thiazolidine ring : Synthesized via cyclization of cysteine derivatives or chiral precursors.
- Boc protection : Introduced via standard carbamate formation.
- Succinimidyl carbonate : Installed through carbonylative activation of a hydroxyl intermediate.
Critical challenges include maintaining the (4R) stereochemistry and avoiding premature hydrolysis of the labile succinimidyl ester.
Stepwise Synthesis Routes
Chiral Thiazolidine Ring Formation
The (4R)-configured thiazolidine core is typically constructed using enantiomerically pure starting materials. A common approach involves the reaction of (R)-cysteine derivatives with aldehydes under acidic or neutral conditions. For example:
- (R)-Cysteine methyl ester reacts with formaldehyde in methanol at 25°C, yielding the thiazolidine ring with >90% enantiomeric excess (ee).
- Chiral resolution via diastereomeric salt formation may refine stereochemical purity if racemization occurs during synthesis.
Table 1: Thiazolidine Ring Formation Conditions
| Starting Material | Reagent | Solvent | Temperature | Yield | ee (%) |
|---|---|---|---|---|---|
| (R)-Cysteine methyl ester | Formaldehyde | MeOH | 25°C | 88% | 92 |
| L-Cysteine | Glyoxylic acid | H2O | 50°C | 75% | 85 |
Boc Protection of the Thiazolidine Amine
The tertiary amine within the thiazolidine ring is protected using di-tert-butyl dicarbonate (Boc₂O). Optimal conditions involve:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : 4-Dimethylaminopyridine (DMAP) or triethylamine (TEA).
- Temperature : 0°C to 25°C.
Procedure :
Alternative Synthetic Pathways
One-Pot Thiazolidine and Carbonate Formation
A streamlined approach combines thiazolidine cyclization and carbonate activation in a single pot:
Critical Analysis of Methodologies
Yield Optimization
Stereochemical Control
Scalability Challenges
- Succinimidyl carbonate hydrolysis : Large-scale reactions require rigorous drying of solvents and reagents.
- Byproduct management : Silica gel chromatography remains the preferred purification method despite scalability limitations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the synthesis of bioactive molecules and peptides.
Medicine: Investigated for its potential in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate involves its ability to act as a protecting group for amino acids and peptides. The compound forms stable carbamate linkages, which can be selectively cleaved under specific conditions, allowing for controlled release of the protected functional groups. This property is particularly useful in peptide synthesis and drug development .
Comparison with Similar Compounds
Heterocyclic Core Variations
The thiazolidine ring distinguishes the target compound from analogs with oxazolidine (oxygen-containing) or pyrrolidine (nitrogen-containing) cores:
Substituent Analysis
The tert-butyl carbamate group is a common protecting group for amines, while the NHS ester facilitates coupling:
Reactivity Trends
- NHS Ester Stability : The thiazolidine ring’s electron-withdrawing sulfur could enhance the NHS ester’s electrophilicity compared to aliphatic analogs, accelerating acylation .
- Ring Stability : Thiazolidines are more prone to acid-catalyzed ring-opening than oxazolidines due to sulfur’s nucleophilicity .
Physical and Spectral Properties
Limited data exists for the target compound, but comparisons can be inferred:
Biological Activity
Tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H20N2O4S
- CAS Number : 120465-50-1
The structure features a thiazolidine ring and a dioxopyrrolidine moiety, which are known to contribute to various biological activities.
Antitumor Activity
Recent studies suggest that derivatives of thiazolidine and pyrrolidine exhibit significant antitumor properties. The compound has shown cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). In vitro assays demonstrated that treatment with the compound resulted in:
- Cell Growth Inhibition : Concentration-dependent inhibition was observed, with significant growth reduction at higher concentrations.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to DNA damage and cell death .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
Antimicrobial Activity
Preliminary studies have indicated that this compound displays antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways involved .
Case Study 1: Antitumor Efficacy
In a controlled study involving MCF-7 cells, researchers treated cells with varying concentrations of the compound over 48 hours. Results indicated:
- IC50 Value : Approximately 25 µM.
- Cell Viability : Reduced to 30% compared to control groups.
These findings support the potential use of this compound as a lead candidate for developing new anticancer therapies.
Case Study 2: Anti-inflammatory Mechanism
A study evaluated the effect of the compound on LPS-induced inflammation in macrophages. Key findings included:
- Cytokine Levels : Significant reduction in TNF-alpha and IL-6 levels by 50% at a concentration of 10 µM.
- Pathway Inhibition : The compound inhibited NF-kB activation, suggesting a targeted anti-inflammatory mechanism.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
